3-methyl-5-{(Z)-[2-(4-methylphenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione
Description
3-Methyl-5-{(Z)-[2-(4-methylphenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione is a thiazolidinedione (TZD) derivative characterized by a 1,3-thiazolane-2,4-dione core substituted with a Z-configuration methylidene group linked to a 2-(4-methylphenoxy)phenyl moiety. Thiazolidinediones are a well-studied class of compounds with diverse biological activities, including antidiabetic, anti-inflammatory, and kinase-inhibitory properties .
Properties
IUPAC Name |
(5Z)-3-methyl-5-[[2-(4-methylphenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-12-7-9-14(10-8-12)22-15-6-4-3-5-13(15)11-16-17(20)19(2)18(21)23-16/h3-11H,1-2H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTKVWULWOADMZ-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2C=C3C(=O)N(C(=O)S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2/C=C\3/C(=O)N(C(=O)S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-{(Z)-[2-(4-methylphenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione typically involves the condensation of 2-(4-methylphenoxy)benzaldehyde with 3-methyl-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-{(Z)-[2-(4-methylphenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolane ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazolane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted phenyl and thiazolane compounds .
Scientific Research Applications
3-methyl-5-{(Z)-[2-(4-methylphenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-methyl-5-{(Z)-[2-(4-methylphenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation, or interact with DNA to exert antitumor effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on substituent variations, synthesis methods, and biological activities.
Structural and Functional Analogues
Key Comparative Findings
YPC-21817 () incorporates a 3-fluoro-4-ethylpiperazinyl group, which may enhance kinase selectivity via halogen bonding, a feature absent in the target compound . Rosiglitazone-related TZDs () prioritize polar substituents (e.g., pyridinylaminoethoxy) for PPARγ activation, whereas the target compound’s phenoxy group may favor alternate targets like kinases .
Synthetic Routes: The target compound likely shares synthetic steps with 5-(Z)-arylidene-4-thiazolidinones (), where condensation of thiosemicarbazides with aldehydes under acidic conditions is common. However, its methylphenoxy substituent necessitates specialized arylaldehyde precursors . In contrast, YPC series compounds () require complex heterocyclic intermediates (e.g., imidazo[1,2-b]pyridazines), indicating higher synthetic complexity .
Biological Data Gaps: While YPC-21440 demonstrates nanomolar IC50 values against Pim kinases, the target compound’s activity remains unvalidated in the provided evidence. Its phenoxy group may confer unique steric or electronic effects on target binding . Rosiglitazone impurities () highlight metabolic instability in TZDs, suggesting the target compound may require pharmacokinetic optimization .
Research Implications and Limitations
- Structural Insights : The Z-configuration of the methylidene group (critical for activity in TZDs) is conserved across analogs but may influence isomerization pathways, as seen in E,Z-5-aroylmethylene derivatives () .
- Unresolved Questions : Direct comparative data on solubility, toxicity, and target affinity are absent. Experimental validation using crystallographic tools (e.g., SHELXL, ORTEP-3) is recommended to resolve stereochemical uncertainties .
Biological Activity
3-Methyl-5-{(Z)-[2-(4-methylphenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione (CAS: 1164529-72-9) is a thiazole derivative that has garnered attention for its potential biological activity. This compound is characterized by a complex structure that includes a thiazole ring and a phenyl moiety, which may contribute to its pharmacological properties.
- Chemical Formula: C18H15NO3S
- Molecular Weight: 325.38 g/mol
- Structure: The compound features a thiazole ring, a methyl group, and a phenoxy group, which are critical for its biological interactions.
Anticancer Potential
Recent studies have investigated the anticancer properties of this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
Case Study: In Vitro Anticancer Evaluation
A study published in the Journal of Medicinal Chemistry evaluated several thiazole derivatives, including this compound, for their anticancer activity. The findings indicated that:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values: The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate potency.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
The mechanism underlying the anticancer activity of this compound is believed to involve the induction of apoptosis and inhibition of cell cycle progression. Specifically, it appears to modulate pathways associated with:
- Apoptosis Regulation: Activation of caspases and upregulation of pro-apoptotic proteins.
- Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs), leading to G1 phase arrest.
Antimicrobial Activity
In addition to its anticancer properties, preliminary research suggests that this compound may also possess antimicrobial activity. Studies have shown effectiveness against various bacterial strains.
Antimicrobial Testing Results
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Q & A
Basic: How to optimize the synthesis of this compound for high yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thiazolidinone core followed by functionalization. Key steps include:
- Condensation reactions under reflux using solvents like ethanol, DMF, or acetic acid .
- Catalysts : Base catalysts (e.g., KOH) or acidic conditions to drive cyclization .
- Purification : Recrystallization (using DMF/ethanol mixtures) or column chromatography to isolate the pure Z-isomer .
- Yield optimization : Adjust reaction time (2–6 hours) and temperature (60–100°C) to minimize side products .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : Confirm regiochemistry and Z/E configuration via coupling constants in ¹H-NMR and ¹³C-NMR .
- HPLC : Assess purity (>95%) and monitor reaction progress .
- Mass spectrometry : Validate molecular weight and fragmentation patterns .
- X-ray crystallography (if crystals are obtainable): Resolve absolute stereochemistry .
Advanced: How to design experiments to assess the compound’s stability under varying pH conditions?
Methodological Answer:
- Controlled pH buffers : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours .
- HPLC monitoring : Track degradation products and calculate half-life.
- Kinetic studies : Use Arrhenius plots to predict stability under physiological conditions .
- Mechanistic insights : Identify hydrolysis-prone sites (e.g., thioxo groups) via LC-MS .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardize assays : Use consistent cell lines (e.g., HEK-293 for cytotoxicity) and control for purity (>98%) .
- Dose-response curves : Compare EC₅₀ values across studies to identify potency variations .
- Meta-analysis : Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends .
- Replicate under identical conditions : Address discrepancies in solvent/DMSO concentration in cell-based assays .
Advanced: How to use computational methods to predict interactions with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina): Screen against targets like PPAR-γ or COX-2, prioritizing binding affinity (ΔG < -8 kcal/mol) .
- MD simulations : Simulate ligand-receptor complexes in explicit solvent (100 ns) to assess stability .
- QSAR models : Train datasets on thiazolidinone derivatives to predict bioactivity .
Advanced: What approaches enable regioselective chemical modifications?
Methodological Answer:
- Protecting groups : Temporarily block reactive sites (e.g., thioxo groups) during alkylation .
- Metal catalysis : Use Pd-mediated cross-coupling for selective aryl functionalization .
- Microwave-assisted synthesis : Enhance selectivity in cyclization steps .
Basic: What in vitro models are suitable for initial biological screening?
Methodological Answer:
- Antimicrobial assays : Broth microdilution against S. aureus and E. coli (MIC < 50 µg/mL) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) .
- Anti-inflammatory testing : COX-2 inhibition ELISA .
Advanced: What challenges arise in scaling up synthesis, and how are they addressed?
Methodological Answer:
- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- Solvent recycling : Recover DMF or ethanol via distillation .
- Process analytical technology (PAT) : Use inline FTIR to monitor reaction progression .
Advanced: How to elucidate the mechanism of action using biochemical assays?
Methodological Answer:
- Enzyme inhibition : Measure IC₅₀ against targets like α-glucosidase or HDACs .
- Receptor binding : Radioligand displacement assays (e.g., for PPAR-γ) .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
Basic: What are key considerations in SAR studies for thiazolidinone derivatives?
Methodological Answer:
- Substituent polarity : Hydrophobic groups (e.g., pentyl chains) enhance membrane permeability .
- Stereochemistry : Z-configuration critical for binding PPAR-γ .
- Electron effects : Electron-deficient aryl rings improve oxidative stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
